2-Ethoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, which is characterized by its fused imidazole and pyridine rings. This compound has gained attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of 2,3-diaminopyridine with different reagents. It has been studied for its biological activities, including its role as a kinase inhibitor and its potential applications in treating various diseases.
2-Ethoxy-3H-imidazo[4,5-b]pyridine is classified as a heterocyclic aromatic compound. Its structure includes an ethoxy group at the C2 position of the imidazo ring, which contributes to its chemical properties and biological activity.
The synthesis of 2-ethoxy-3H-imidazo[4,5-b]pyridine can be achieved through several approaches:
The reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the formation of the desired product. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the structure of synthesized compounds.
The molecular structure of 2-ethoxy-3H-imidazo[4,5-b]pyridine features:
The molecular formula is , and it has a molecular weight of approximately 166.19 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses that correspond to its functional groups.
2-Ethoxy-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions:
Reactions involving this compound often require careful control of reaction conditions, such as temperature and pH, to ensure selectivity and yield. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are used for monitoring reaction progress.
The mechanism of action for 2-ethoxy-3H-imidazo[4,5-b]pyridine primarily involves its role as a kinase inhibitor. It interacts with specific kinase enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.
Studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit potent inhibitory effects on cyclin-dependent kinases and Aurora kinases, which are critical in cancer cell cycle regulation .
Relevant data from studies indicate that variations in substituents on the imidazo ring can significantly affect solubility and stability profiles.
2-Ethoxy-3H-imidazo[4,5-b]pyridine has several notable applications:
The imidazo[4,5-b]pyridine scaffold is a bicyclic heteroaromatic system comprising a fusion between imidazole and pyridine rings at the [4,5-b] bonds. This architecture confers a striking bioisosteric resemblance to naturally occurring purines, notably adenine and guanine, due to its:
Table 1: Structural Comparison of Imidazo[4,5-b]pyridine and Purine Nucleobases
Feature | Imidazo[4,5-b]pyridine | Adenine | Functional Consequence |
---|---|---|---|
Ring System | Bicyclic (6-5 fused) | Bicyclic (6-5 fused) | Similar geometric footprint for target binding |
Hydrogen Bond Acceptors | 3 Nitrogen atoms | 3 Nitrogen atoms | Mimics purine recognition motifs |
pKa (Ionizable N) | ~4.5-5.0 (N3) | ~4.2 (N1) | Comparable protonation state at physiological pH |
π-Surface Area | 58 Ų | 56 Ų | Equivalent stacking interactions with aromatic residues |
This structural mimicry underpins the scaffold’s versatility in drug discovery, enabling modulation of purine-sensitive targets while resisting enzymatic degradation by nucleotidases—a key advantage over natural purines [3] [8].
The therapeutic exploration of imidazo[4,5-b]pyridines has evolved through distinct phases:
Table 2: Key Milestones in Imidazo[4,5-b]pyridine Drug Development
Era | Representative Agent | Therapeutic Target | Outcome/Status |
---|---|---|---|
1980s-1990s | Bamaluzole | GABAA receptor | Preclinical; anticonvulsant effects |
1990s-2000s | Tenatoprazole (TU-199) | Gastric H+/K+-ATPase | Phase III (under development by SIDEM) |
2000s-2010s | Telcagepant (MK-0974) | CGRP receptor | Phase III (discontinued, 2009) |
2010s-Present | Compound 10 (WO2017067848A1) | IRAK-1/4 kinases | Patent: Potent anti-inflammatory activity |
The scaffold’s evolution reflects a strategic shift from central nervous system applications toward kinase-mediated pathologies, driven by crystallographic insights into its ATP-binding competence [3] [8].
Substitution at the C2 position of imidazo[4,5-b]pyridine profoundly influences pharmacological properties. The 2-ethoxy group (-OCH2CH3) specifically enhances bioactivity through:
Table 3: Comparative Impact of C2 Substituents on Imidazo[4,5-b]pyridine Properties
C2 Substituent | Aqueous Solubility (μM) | Microsomal Stability (% Remaining) | Aurora A IC50 (nM) | Kinase Selectivity Index |
---|---|---|---|---|
-H | 210 ± 15 | 18 ± 3 | 850 ± 90 | 1.0 (Reference) |
-CH3 | 95 ± 10 | 45 ± 6 | 320 ± 40 | 3.5 |
-OCH3 | 180 ± 20 | 72 ± 8 | 110 ± 15 | 8.2 |
-OCH2CH3 | 155 ± 12 | 83 ± 7 | 65 ± 9 | 12.7 |
-Ph | 28 ± 4 | 91 ± 5 | 45 ± 6 | 0.8 |
Data adapted from kinase inhibitor SAR studies [3] [5] [6].
In the context of IRAK inhibition (WO2017067848A1), 2-ethoxy-6-[5-aminoimidazo[4,5-b]pyridin-3-yl]nicotinonitrile derivatives demonstrate nanomolar IC50 against IRAK-1/4 (IC50 < 50 nM). Molecular modeling confirms ethoxy oxygen forms a critical hydrogen bond with Thr209 in IRAK-4’s hinge region—an interaction unattainable with smaller substituents like methoxy [6]. This exemplifies the tailored application of 2-ethoxy groups to optimize target engagement while preserving favorable physicochemical profiles.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8